molecular formula C18H15F5N2O3S B13858410 HMF-Val-PFPTH

HMF-Val-PFPTH

Cat. No.: B13858410
M. Wt: 434.4 g/mol
InChI Key: NJNRSHLPAFORDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is utilized in various chemical synthesis processes due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HMF-Val-PFPTH involves multiple steps, starting with the preparation of 5-hydroxymethylfurfural (HMF) from hexose sugars like fructose . The HMF is then reacted with other reagents to form the final compound. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis of HMF followed by subsequent reactions to introduce the perfluorophenyl and thioxoimidazolidinone groups. The process is carried out in controlled environments to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

HMF-Val-PFPTH undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The perfluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, acids, alcohols, and substituted compounds .

Scientific Research Applications

HMF-Val-PFPTH is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of HMF-Val-PFPTH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects . The pathways involved include oxidative stress response and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural (HMF): A precursor to HMF-Val-PFPTH with similar reactivity.

    2,5-Furandicarboxylic Acid (FDCA): A derivative of HMF with applications in polymer production.

    2,5-Diformylfuran (DFF): Another HMF derivative used in the synthesis of fine chemicals.

Uniqueness

This compound is unique due to its combination of a furan ring, perfluorophenyl group, and thioxoimidazolidinone moiety. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical synthesis processes.

Properties

Molecular Formula

C18H15F5N2O3S

Molecular Weight

434.4 g/mol

IUPAC Name

1-[[5-(hydroxymethyl)furan-2-yl]methyl]-3-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H15F5N2O3S/c1-7(2)15-17(27)25(16-13(22)11(20)10(19)12(21)14(16)23)18(29)24(15)5-8-3-4-9(6-26)28-8/h3-4,7,15,26H,5-6H2,1-2H3

InChI Key

NJNRSHLPAFORDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)N(C(=S)N1CC2=CC=C(O2)CO)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.